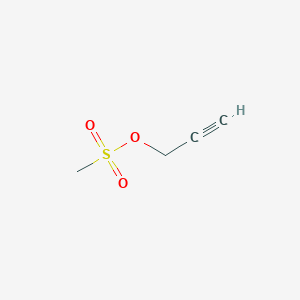

Propargyl Methanesulfonate Ester

Description

Propriétés

IUPAC Name |

prop-2-ynyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAHJGWVERXJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308323 | |

| Record name | propargyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-58-4 | |

| Record name | 2-Propyn-1-ol, methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propargyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propynyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Propargyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl methanesulfonate, also known as propargyl mesylate, is a valuable bifunctional reagent in organic synthesis, notably utilized for the introduction of the propargyl group. This versatile chemical handle is of significant interest in medicinal chemistry and drug development, particularly for its application in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation of molecules. This technical guide provides a comprehensive overview of the synthesis of propargyl methanesulfonate and details its spectroscopic characterization.

Introduction

Propargyl methanesulfonate (C₄H₆O₃S) is an ester of propargyl alcohol and methanesulfonic acid. The presence of a terminal alkyne and a good leaving group (mesylate) in its structure makes it a highly reactive and useful intermediate for introducing a propargyl moiety into various molecules. This functionality is crucial for the synthesis of complex organic compounds, including pharmaceuticals and materials for bioconjugation.

Synthesis of Propargyl Methanesulfonate

The synthesis of propargyl methanesulfonate is typically achieved through the reaction of propargyl alcohol with methanesulfonyl chloride in the presence of a base.[1] The base serves to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of propargyl methanesulfonate.

Experimental Protocol

This protocol is a general guideline for the synthesis of propargyl methanesulfonate.

Materials:

-

Propargyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (typically 1.1-1.5 equivalents relative to the alcohol).

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (typically 1.0-1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding cold deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and finally, saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude propargyl methanesulfonate.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of Propargyl Methanesulfonate

The identity and purity of the synthesized propargyl methanesulfonate are confirmed through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₆O₃S |

| Molecular Weight | 134.15 g/mol [1] |

| CAS Number | 16156-58-4[1] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.268 g/cm³ (predicted) |

| Boiling Point | 246.7 °C at 760 mmHg (predicted) |

| Refractive Index | 1.459 (predicted) |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is a key tool for confirming the structure of propargyl methanesulfonate. The expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | d | 2H | -O-CH₂ -C≡CH |

| ~3.1 | s | 3H | CH₃ -SO₂- |

| ~2.6 | t | 1H | -O-CH₂-C≡CH |

Note: Predicted chemical shifts. The coupling constant (J) between the methylene and acetylenic protons is expected to be small (~2.5 Hz).

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides further confirmation of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~78 | -O-CH₂-C ≡CH |

| ~75 | -O-CH₂-C≡C H |

| ~58 | -O-C H₂-C≡CH |

| ~38 | C H₃-SO₂- |

Note: Predicted chemical shifts.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch (terminal alkyne) |

| ~2135 | Medium | C≡C stretch (alkyne) |

| ~1360 | Strong | S=O asymmetric stretch (sulfonate ester) |

| ~1175 | Strong | S=O symmetric stretch (sulfonate ester) |

| ~970 | Strong | S-O stretch (sulfonate ester) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| 134 | [M]⁺, Molecular ion |

| 95 | [M - CH₃-SO₂]⁺ or [M - C₃H₃O]⁺ |

| 79 | [CH₃SO₂]⁺ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 39 | [C₃H₃]⁺ (propargyl cation) |

Safety Information

Propargyl methanesulfonate is expected to be a reactive and potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Research and Drug Development

The primary application of propargyl methanesulfonate is as a propargylating agent. The terminal alkyne it introduces serves as a versatile handle for subsequent chemical modifications, most notably in CuAAC "click" chemistry. This reaction allows for the efficient and specific ligation of the propargylated molecule to an azide-functionalized partner, forming a stable triazole linkage. This methodology is widely employed in:

-

Drug Discovery: Synthesis of novel therapeutic agents and libraries of compounds for screening.

-

Bioconjugation: Linking molecules to proteins, peptides, nucleic acids, and other biomolecules for applications in diagnostics and targeted drug delivery.

-

Materials Science: Functionalization of polymers and surfaces.

Caption: Workflow from synthesis to application of propargyl methanesulfonate.

Conclusion

Propargyl methanesulfonate is a key synthetic intermediate whose preparation from readily available starting materials is straightforward. Its characterization by standard spectroscopic methods confirms its structure and purity. The dual functionality of a reactive leaving group and a terminal alkyne makes it an indispensable tool for chemists in academia and industry, particularly in the rapidly advancing fields of chemical biology and drug development. This guide provides the essential technical information for the synthesis and understanding of this important chemical entity.

References

Propargyl Methanesulfonate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl methanesulfonate, a versatile bifunctional reagent, holds significant importance in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating both a reactive propargyl group and a good leaving group in the form of a mesylate, renders it a valuable tool for the introduction of the propargyl moiety into a wide array of molecules. This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of propargyl methanesulfonate, with a particular focus on its utility in drug development and bioconjugation. Detailed experimental protocols and visualizations are included to facilitate its practical application in the laboratory.

Chemical and Physical Properties

Propargyl methanesulfonate is a colorless to light orange or brown liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 16156-58-4 | [2][3] |

| Molecular Formula | C₄H₆O₃S | [2][3][4] |

| Molecular Weight | 134.15 g/mol | [2][4] |

| Melting Point | 17-19 °C | [5][6] |

| Boiling Point | 140 °C at 25 Torr; 167 °C (lit.) | [1][5][7] |

| Density | 1.268 g/cm³ (Predicted); 1.481 g/cm³ | [7][8] |

| Flash Point | 103 °C; >110 °C | [1][8] |

| Refractive Index | 1.459 | [8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1][6] |

| Appearance | Colorless to Light Orange to Brown liquid/oil | [1][3] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere, hygroscopic | [1][2][6] |

Reactivity and Applications in Organic Synthesis

The reactivity of propargyl methanesulfonate is dominated by the presence of the terminal alkyne and the electrophilic carbon atom attached to the excellent mesylate leaving group. This dual functionality makes it a potent propargylating agent for a variety of nucleophiles.

Nucleophilic Substitution Reactions

Propargyl methanesulfonate readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and azides. The mesylate group is readily displaced, leading to the formation of a new carbon-nucleophile bond and the introduction of the propargyl functionality.

Caption: General scheme of nucleophilic substitution on propargyl methanesulfonate.

This reactivity is fundamental to its use in the synthesis of various important organic molecules. For instance, it is a key reagent in the synthesis of propargylamines, which are precursors to a variety of nitrogen-containing heterocycles and biologically active compounds.

Click Chemistry

The terminal alkyne of propargyl methanesulfonate is a key functional group for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the propargylated molecule to an azide-functionalized partner. This bioorthogonal reaction is widely employed in bioconjugation, materials science, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. future4200.com [future4200.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies [mdpi.com]

Propargyl Methanesulfonate (CAS 16156-58-4): A Technical Guide for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Propargyl methanesulfonate, identified by the CAS number 16156-58-4, is a versatile chemical intermediate recognized for its utility in organic synthesis.[1] Its structure incorporates a terminal alkyne and a good leaving group (methanesulfonate), making it a valuable reagent for introducing the propargyl moiety into a wide range of molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows relevant to researchers in drug discovery and the chemical sciences.

Core Chemical and Physical Properties

Propargyl methanesulfonate is a colorless to orange, oily liquid that is soluble in various organic solvents.[2] It is primarily used in research and development for the synthesis of more complex molecules.[3] Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₄H₆O₃S |

| Molecular Weight | 134.15 g/mol [4][5][6] |

| Density | 1.268 g/cm³[1] |

| Boiling Point | 246.7 °C at 760 mmHg[1], 140 °C at 25 Torr[2] |

| Flash Point | 103 °C[1] |

| Refractive Index | 1.459[1] |

| Storage Temperature | 2-8 °C, often under an inert atmosphere due to moisture sensitivity.[2][7] |

| SMILES | C#CCOS(=O)(=O)C[5] |

Synthesis and Reactivity

Propargyl methanesulfonate is typically synthesized from propargyl alcohol and methanesulfonyl chloride in the presence of a non-nucleophilic base. The methanesulfonate group is an excellent leaving group, making the compound highly reactive towards nucleophiles. This reactivity is the basis for its primary application as a propargylating agent.

Experimental Protocol: Synthesis of Propargyl Methanesulfonate

This protocol describes a general method for the synthesis of propargyl methanesulfonate from propargyl alcohol.

Materials:

-

Propargyl alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM, anhydrous)

-

Ice water

-

10% Hydrochloric acid (cold)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in anhydrous dichloromethane to a concentration of approximately 0.2 M.

-

Add a 50% molar excess of triethylamine to the solution.

-

Cool the reaction mixture to between 0 °C and -10 °C using an ice-salt bath.

-

Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over 5-10 minutes, ensuring the temperature remains low.

-

Continue stirring the reaction mixture at this temperature for an additional 10-15 minutes. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel, using additional dichloromethane for rinsing.

-

Wash the organic layer sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and finally, saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude propargyl methanesulfonate.

-

If necessary, the product can be further purified by vacuum distillation.

Synthesis workflow for propargyl methanesulfonate.

Applications in Organic Synthesis and Drug Discovery

The primary utility of propargyl methanesulfonate lies in its ability to act as an electrophile in nucleophilic substitution reactions, thereby introducing a propargyl group into various molecules. This functionality is particularly valuable in the synthesis of precursors for "click chemistry," a powerful tool in drug discovery and bioconjugation. The terminal alkyne of the propargyl group can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring, linking two molecular fragments.

Experimental Protocol: Synthesis of N-benzylidene-2-propynylamine

This protocol provides a specific example of using propargyl methanesulfonate to synthesize a propargylamine derivative.

Materials:

-

Propargyl methanesulfonate

-

Benzaldehyde

-

Aqueous ammonia solution (28%)

-

Toluene

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolve propargyl methanesulfonate (46.8 g, 0.35 mol) and benzaldehyde (47.0 g, 0.44 mol) in 148 g of toluene in a suitable reaction vessel.

-

With stirring, add an aqueous 28% ammonia solution (180 g, 2.96 mol) dropwise to the toluene solution at 24 °C over 7.5 hours.

-

Continue stirring the reaction mixture at the same temperature for an additional 15 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolate the organic phase, wash it with water, and then concentrate it under reduced pressure to obtain the crude product, N-benzylidene-2-propynylamine.

-

The crude product can be purified by distillation.

Role of propargyl methanesulfonate in synthesis for click chemistry.

Safety and Handling

Propargyl methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

Hazard Identification:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Handle under an inert atmosphere as it is moisture-sensitive.[2]

Conclusion

Propargyl methanesulfonate (CAS 16156-58-4) is a key building block in organic synthesis, valued for its ability to introduce the propargyl functional group. Its reactivity, governed by the excellent leaving group characteristics of the methanesulfonate moiety, allows for a broad range of synthetic transformations. For researchers in drug discovery and medicinal chemistry, its role as a precursor for molecules used in click chemistry makes it a compound of significant interest. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]

Propargyl methanesulfonate ester molecular weight and formula

Propargyl methanesulfonate ester is a chemical compound utilized in organic synthesis. This guide provides an in-depth look at its core molecular properties for researchers, scientists, and professionals in drug development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | References |

| Molecular Formula | C₄H₆O₃S | [1][2][3][4] |

| Molecular Weight | 134.15 g/mol | [2][4] |

| Alternate Molecular Weight | 134.16 g/mol | [1] |

| IUPAC Name | prop-2-ynyl methanesulfonate | [1] |

| CAS Number | 16156-58-4 |

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity. The molecule contains a reactive propargyl group and a good leaving group, the mesylate.

Caption: Chemical structure of propargyl methanesulfonate.

References

Propargyl Methanesulfonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Propargyl methanesulfonate is a valuable reagent in organic synthesis, particularly in the introduction of the propargyl group, a key functional moiety for "click" chemistry and the synthesis of complex molecules. As a reactive ester, its stability and proper storage are critical to ensure its integrity and the success of subsequent reactions. This technical guide provides an in-depth overview of the stability profile of propargyl methanesulfonate, recommended storage conditions, and detailed experimental protocols for its synthesis, purification, and stability assessment.

Core Stability and Recommended Storage

Propargyl methanesulfonate is sensitive to environmental factors and requires specific storage conditions to minimize degradation.

Key Stability Considerations:

-

Temperature: The compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1] Some suppliers recommend storage at 4°C.[2][3]

-

Atmosphere: It is crucial to store propargyl methanesulfonate under an inert atmosphere, such as nitrogen, to prevent oxidation and reaction with atmospheric components.[2][3]

-

Moisture: The compound is sensitive to moisture and should be kept in a tightly sealed container in a dry environment.[4]

-

Incompatibilities: Propargyl methanesulfonate should be kept away from strong oxidizing agents, heat, sparks, and open flames.[5]

Summary of Storage Conditions

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C or 4°C | [1][2][3] |

| Atmosphere | Inert (e.g., Nitrogen) | [2][3] |

| Container | Tightly sealed | [4] |

| Environment | Dry, well-ventilated | [5] |

| Avoid | Heat, sparks, open flames, strong oxidizing agents | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and stability assessment of propargyl methanesulfonate. The following sections provide methodologies based on general principles for reactive organic esters and sulfonate compounds.

Synthesis of Propargyl Methanesulfonate

A common method for the synthesis of propargyl methanesulfonate involves the reaction of propargyl alcohol with methanesulfonyl chloride.[6]

Materials:

-

Propargyl alcohol

-

Methanesulfonyl chloride

-

Anhydrous suitable organic solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, addition funnel, etc.)

-

Magnetic stirrer and stirring plate

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propargyl alcohol and the tertiary amine base in the anhydrous organic solvent.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time or until completion. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude propargyl methanesulfonate.

Purification of Propargyl Methanesulfonate

Further purification of the crude product is often necessary to remove unreacted starting materials and byproducts.

Methods:

-

Distillation: Vacuum distillation can be employed for purification, especially for larger quantities.

-

Chromatography: Flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method for achieving high purity on a laboratory scale.

General Chromatography Protocol:

-

Column Preparation: Pack a glass column with silica gel slurried in the initial, non-polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC or another suitable method to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified propargyl methanesulfonate.

Stability Indicating Analytical Methods

To assess the stability of propargyl methanesulfonate, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

HPLC Method Development (General Approach):

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a suitable wavelength.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying propargyl methanesulfonate in the presence of its degradation products.

GC-MS Method Development (General Approach):

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) should be selected.

-

Injection: A split/splitless injector is typically used.

-

Carrier Gas: Helium is a common carrier gas.

-

Temperature Program: An optimized temperature program for the oven is required to achieve good separation of the analyte from any impurities or degradation products.

-

Detection: Mass spectrometry provides high selectivity and allows for the identification of degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[7]

Hydrolytic Stability Protocol:

-

Sample Preparation: Prepare solutions of propargyl methanesulfonate in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at various time points.

-

Analysis: Analyze the samples using the validated stability-indicating method to determine the concentration of the remaining propargyl methanesulfonate and to detect any degradation products.

Thermal Stability Protocol:

-

Solid State: Place the solid propargyl methanesulfonate in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.

-

Sampling and Analysis: At specified intervals, withdraw samples and analyze them to assess degradation.

-

Thermal Analysis Techniques: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and other thermal properties of the solid material.[8][9]

Photostability Protocol (as per ICH Q1B guidelines): [1][5][10]

-

Sample Exposure: Expose the propargyl methanesulfonate (as a solid and in solution) to a light source that provides a specified level of UV and visible light exposure (e.g., a xenon lamp or a metal halide lamp).[11][12]

-

Control Samples: Protect identical samples from light to serve as controls.

-

Analysis: After the exposure period, analyze both the exposed and control samples to quantify any degradation.

Conclusion

References

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chemscene.com [chemscene.com]

- 4. Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis [jstage.jst.go.jp]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Propargyl methanesulfonate ester | 16156-58-4 | FP27194 [biosynth.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Propargyl Methanesulfonate Ester

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling propargyl methanesulfonate ester and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 16156-58-4), also known as propargyl mesylate, is a versatile reagent widely employed in organic synthesis.[1][2][3] Its utility lies in its high reactivity as an alkylating agent, making it a valuable building block in the synthesis of a diverse range of compounds, including those with pharmaceutical applications.[1] The presence of the propargyl group allows for its use in "click chemistry" and other coupling reactions.[4] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety precautions to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety and handling considerations for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16156-58-4 | [1][5][6] |

| Molecular Formula | C₄H₆O₃S | [1][5] |

| Molecular Weight | 134.15 g/mol | [4][5] |

| Appearance | Colorless to light orange or brown liquid/oil | [1][2] |

| Boiling Point | 246.7 °C at 760 mmHg; 140 °C at 25 Torr | [1][2] |

| Melting Point | 17-19 °C (lit.) | [3] |

| Flash Point | 103 °C; >110 °C | [1][2] |

| Density | 1.268 g/cm³ (Predicted) | [1][2] |

| Vapor Pressure | 0.042 mmHg at 25 °C | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2] |

| Stability | Stable under recommended storage conditions; Moisture sensitive | [2][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple potential routes of exposure and adverse health effects. A summary of its GHS hazard classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Signal Word | Reference(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 | Danger | [5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning | [6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation | GHS07 | Warning | [6] |

Primary Hazards:

-

Acute Toxicity: Toxic if swallowed.[5][7] Ingestion can lead to serious health consequences, and immediate medical attention is required.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7] Direct contact can result in redness, pain, and potential damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6] Vapors or mists should be avoided.

Safe Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[6][8][9]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this compound. The recommended PPE is summarized in Table 3.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Best Practices | Reference(s) |

| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes. | [10][11] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use and change them immediately if contaminated. | [10][12] |

| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental spills. | [13] |

| Respiratory | Not generally required if work is conducted in a fume hood | If there is a risk of aerosol generation or if working outside of a fume hood, a risk assessment should be performed to determine the need for a NIOSH-approved respirator. | [9][10] |

| Footwear | Closed-toe shoes | Shoes should fully cover the feet. | [11] |

Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][14]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][9]

-

Remove and wash contaminated clothing before reuse.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][15] Recommended storage temperatures vary by supplier, with some recommending refrigeration (2-8 °C) or storage at 10-25 °C.[4][5][15] Always follow the supplier's specific storage instructions.

-

Incompatible Materials: Keep away from strong oxidizing agents.[6]

-

Conditions to Avoid: Avoid heat, sparks, open flames, sources of ignition, and exposure to moisture.[6] The compound is noted to be moisture-sensitive.[2]

Experimental Protocols: Safe Handling Procedures

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs following a thorough risk assessment.

Weighing and Preparing Solutions

-

Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including the reagent bottle, a clean and dry secondary container (e.g., a round-bottom flask), a compatible solvent, and calibrated pipettes or syringes.

-

Don PPE: Wear all required PPE as outlined in Table 3.

-

Weighing: If weighing is necessary, perform this task within the fume hood. To minimize contamination, it is preferable to measure the liquid by volume using a calibrated pipette or syringe.

-

Dissolving: In the fume hood, slowly add the this compound to the solvent in the secondary container with gentle stirring.

-

Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Addition to a Reaction Mixture

-

Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure the setup is secure.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).[16]

-

Addition: Using a syringe or dropping funnel, add the this compound solution to the reaction mixture slowly and in a controlled manner. Monitor the reaction for any signs of an exotherm.

-

Cleaning: After the addition is complete, rinse the syringe or dropping funnel with a small amount of a suitable solvent and add the rinsing to the reaction mixture to ensure a complete transfer.

Spill and Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.

-

Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.[17]

-

Contain: For small spills, absorb the material with an inert absorbent material such as sand, vermiculite, or a chemical spill kit.[8][17] Do not use combustible materials like paper towels.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

-

Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[17]

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [6][14] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [8][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][14] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [6][14] |

Waste Disposal

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

-

Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[16][17]

-

Compatibility: Do not mix this waste with incompatible waste streams, particularly strong oxidizing agents.[16]

-

Disposal: Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[8][17] Under no circumstances should this chemical be disposed of down the drain.[17]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key workflows for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Decision tree for responding to a this compound spill.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 95 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 95 | 16156-58-4 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Prop-2-yn-1-yl methanesulfonate | C4H6O3S | CID 305925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmastate.academy [pharmastate.academy]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 16156-58-4|this compound|BLD Pharm [bldpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Propargyl Methanesulfonate Ester: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Propargyl methanesulfonate (prop-2-ynyl methanesulfonate) is a highly versatile and reactive organic reagent extensively utilized for the introduction of the propargyl moiety into a wide array of molecules.[1][2] Its chemical formula is C₄H₆O₃S, with a molecular weight of 134.15 g/mol .[3][4] As a key building block, it serves as a powerful propargylating agent, enabling the synthesis of complex intermediates crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[5][6] The unique reactivity of this compound stems from the synergistic effects of its two primary functional components: a terminal alkyne and an excellent methanesulfonate (mesylate) leaving group.

Core Mechanism of Action: The Sₙ2 Pathway

The predominant mechanism of action for propargyl methanesulfonate in organic reactions is the bimolecular nucleophilic substitution (Sₙ2) reaction.[7][8] This mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs.[9]

Key characteristics of the Sₙ2 mechanism involving propargyl methanesulfonate are:

-

Backside Attack: The nucleophile attacks the methylene carbon (the carbon adjacent to the oxygen) from the side directly opposite to the methanesulfonate leaving group.[8][9] This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* anti-bonding orbital of the C-O bond.

-

Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are transiently bonded to the electrophilic carbon.[8]

-

Stereochemistry: For chiral substrates, this backside attack results in a complete inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion.[7][8][9]

-

Kinetics: The reaction is second-order overall, with the rate being dependent on the concentration of both the propargyl methanesulfonate substrate and the attacking nucleophile.[10]

The high efficiency of this reaction is attributed to the exceptional stability of the methanesulfonate anion (mesylate), which is a very weak base and therefore an excellent leaving group. Its negative charge is effectively delocalized through resonance across the three oxygen atoms.[7]

Caption: Sₙ2 reaction pathway for propargyl methanesulfonate.

Reaction Scope with Various Nucleophiles

Propargyl methanesulfonate is an effective electrophile for a broad range of nucleophiles, making it a staple reagent for introducing the propargyl group, a valuable handle for further transformations like click chemistry, cyclizations, and coupling reactions.[11]

-

N-Propargylation: Primary and secondary amines readily react with propargyl methanesulfonate to yield the corresponding N-propargylamines.[3] These products are significant intermediates in medicinal chemistry and natural product synthesis.[12]

-

O-Propargylation: Alcohols and phenols, typically after deprotonation with a suitable base to form the more nucleophilic alkoxide or phenoxide, are efficiently converted to propargyl ethers.[13] This is a standard procedure analogous to the Williamson ether synthesis.

-

S-Propargylation: Thiol and thiophenol nucleophiles react to form propargyl thioethers, demonstrating the reagent's utility in modifying sulfur-containing molecules.[14]

-

C-Propargylation: Soft carbon nucleophiles, such as enolates or organometallic reagents, can also be propargylated, enabling the formation of new carbon-carbon bonds.

Caption: Propargylation of various nucleophiles.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the propargylation of common nucleophiles using propargylating agents like propargyl methanesulfonate. Yields are generally high due to the favorable kinetics of the Sₙ2 reaction and the excellent leaving group ability of the mesylate.

| Nucleophile Class | Nucleophile Example | Product Type | Typical Base | Common Solvent(s) | Typical Yield Range |

| Nitrogen | Morpholine | N-Propargyl Amine | K₂CO₃, Et₃N | Acetonitrile, DMF | 85-98% |

| Oxygen | 4-Methoxyphenol | O-Propargyl Ether | K₂CO₃, NaH | Acetone, DMF, THF | 90-99% |

| Sulfur | Thiophenol | S-Propargyl Thioether | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 80-95% |

| Carbon | Diethyl malonate | C-Propargyl Malonate | NaH, NaOEt | THF, Ethanol | 70-90% |

Note: Yields are representative and can vary based on specific substrate, stoichiometry, temperature, and reaction time.

Experimental Protocols

Key Experiment: Synthesis of 4-Methoxyphenyl Propargyl Ether

This protocol details a representative O-propargylation of a phenol, a common application of propargyl methanesulfonate.

Materials:

-

4-Methoxyphenol (1.0 eq)

-

Propargyl methanesulfonate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (e.g., 10.0 mmol, 1.24 g) and anhydrous potassium carbonate (20.0 mmol, 2.76 g).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add propargyl methanesulfonate (11.0 mmol, 1.48 g) to the mixture dropwise via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Workup: After the reaction is complete (disappearance of starting phenol), cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and wash the solid residue with ethyl acetate (3 x 20 mL).

-

Extraction: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (100 mL). Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify the product by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 4-methoxyphenyl propargyl ether.

Caption: Standard experimental workflow for O-propargylation.

References

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propargyl methanesulfonate ester | 16156-58-4 | FP27194 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

Propargyl Methanesulfonate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl methanesulfonate (propargyl mesylate) is a versatile bifunctional reagent that has found significant utility in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, and diverse applications. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to serve as a valuable resource for researchers in the field.

Introduction

Propargyl methanesulfonate, with the chemical formula C4H6O3S, is an organic compound featuring two highly reactive functional groups: a terminal alkyne (propargyl group) and a good leaving group (methanesulfonate or mesylate group). This unique combination makes it a valuable building block for the introduction of the propargyl moiety into a wide range of molecules. The terminal alkyne allows for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the mesylate is readily displaced by nucleophiles. These reactive handles have made propargyl methanesulfonate a staple in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Discovery and Historical Context

The discovery of propargyl methanesulfonate is intrinsically linked to the development of methanesulfonic acid (MSA) and its derivatives. German chemist Hermann Kolbe is credited with the discovery of MSA between 1842 and 1845.[1][2] His work laid the foundation for the broad field of sulfonate chemistry.

The significance of propargyl-containing compounds in medicinal chemistry and organic synthesis grew substantially in the latter half of the 20th century and continues to this day.[5] The development of powerful synthetic methodologies, such as cross-coupling reactions and click chemistry, has further amplified the utility of reagents like propargyl methanesulfonate.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of propargyl methanesulfonate is provided in the table below. This data has been compiled from various sources for easy reference.[6][7][8][9]

| Property | Value |

| IUPAC Name | prop-2-yn-1-yl methanesulfonate |

| Synonyms | Propargyl mesylate, 2-Propynyl methanesulfonate |

| CAS Number | 16156-58-4 |

| Molecular Formula | C4H6O3S |

| Molecular Weight | 134.16 g/mol [6] |

| Appearance | Light orange to brown liquid/oil |

| Melting Point | 17-19 °C[8] |

| Boiling Point | 140 °C at 25 Torr[7][8] |

| Density | 1.268 g/cm³ (predicted)[7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[7] |

| LogP | -0.4042[9] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų[9] |

| Number of Rotatable Bonds | 2[9] |

| Number of Hydrogen Bond Acceptors | 3[9] |

| Number of Hydrogen Bond Donors | 0[9] |

Synthesis of Propargyl Methanesulfonate

Propargyl methanesulfonate is typically synthesized by the esterification of propargyl alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[10]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of propargyl methanesulfonate.

Detailed Experimental Protocol

The following protocol is adapted from the general method for the synthesis of methanesulfonate esters described by Crossland and Servis in The Journal of Organic Chemistry.[3][4]

Materials:

-

Propargyl alcohol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Ice water

-

Cold 10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in anhydrous dichloromethane to make an approximately 0.2 M solution.

-

Add a 50% molar excess of triethylamine to the solution.

-

Cool the reaction mixture to between 0 °C and -10 °C using an ice-salt bath.

-

Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over a period of 5-10 minutes, ensuring the temperature remains below 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10-15 minutes.

-

Transfer the reaction mixture to a separatory funnel, using additional dichloromethane for rinsing.

-

Wash the organic layer sequentially with ice water, cold 10% HCl, saturated NaHCO₃ solution, and finally with saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude propargyl methanesulfonate.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

Propargyl methanesulfonate is a valuable synthetic intermediate due to its dual reactivity. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, while the terminal alkyne can participate in a variety of transformations.

Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites of propargyl methanesulfonate and the types of transformations it can undergo.

Key Applications

-

Propargylation: Propargyl methanesulfonate is widely used to introduce the propargyl group onto various nucleophiles, including amines, thiols, and carbanions. This is a fundamental transformation in the synthesis of many complex molecules.

-

Cross-Coupling Reactions: It serves as a reagent in cross-coupling reactions for the synthesis of chiral mesylates.[10]

-

Synthesis of Heterocycles: The propargyl group introduced can be a precursor for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds.

-

Click Chemistry: The terminal alkyne is a key component in CuAAC reactions, allowing for the efficient and specific conjugation of molecules. This has significant applications in drug discovery, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

-

Trifluoromethylation: Propargyl methanesulfonates can undergo copper-mediated trifluoromethylation to produce trifluoromethylated propargylic and allenylic products, which are valuable building blocks in medicinal chemistry.[11][12]

-

Drug Discovery: The propargylamine moiety, often installed using reagents like propargyl methanesulfonate, is an important pharmacophore in many drugs.[5] It is present in compounds targeting a wide range of therapeutic areas.

Conclusion

Propargyl methanesulfonate is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature, with a readily displaceable mesylate group and a reactive terminal alkyne, provides chemists with a powerful tool for the construction of complex molecular architectures. From its historical roots in the development of methanesulfonic acid chemistry to its current widespread use in drug discovery and materials science, propargyl methanesulfonate continues to be an indispensable building block for chemical innovation. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging its full synthetic potential.

References

- 1. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prop-2-yn-1-yl methanesulfonate | C4H6O3S | CID 305925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PROPARGYL METHANESULFONATE ESTER, 95 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 95 | 16156-58-4 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 16156-58-4 | FP27194 [biosynth.com]

- 11. BJOC - Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 [beilstein-journals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical Studies on Propargyl Methanesulfonate Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl methanesulfonate ester (PM-ester), a key intermediate in organic synthesis, possesses a unique combination of a reactive propargyl group and a good leaving group in the form of methanesulfonate. This duality makes it a valuable reagent, particularly in the synthesis of chiral mesylates and for the introduction of the propargyl moiety in various molecules of pharmaceutical interest.[1][2] This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its synthesis, reactivity, and potential applications. Drawing upon theoretical studies of analogous methanesulfonate esters and experimental data, this document aims to serve as a core resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₄H₆O₃S, is an organic compound recognized for its utility as a cross-coupling reagent.[1] Its molecular structure features a terminal alkyne and a methoxy-sulfonated ester, which dictates its chemical behavior and reactivity. The propargyl group is a versatile functional group that can participate in a variety of chemical transformations, including cycloadditions, coupling reactions, and nucleophilic additions. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination of functionalities makes propargyl methanesulfonate a valuable building block in the synthesis of complex organic molecules.

Physicochemical and Computational Data

A summary of the key physicochemical and computationally derived properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for predicting its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| CAS Number | 16156-58-4 | [1] |

| Appearance | Orange Oil | [2] |

| Boiling Point | 140 °C (at 25 Torr) | [2] |

| Density | 1.268 g/cm³ (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP | -0.4042 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Theoretical Studies: Reaction Mechanisms

While specific theoretical studies on propargyl methanesulfonate are limited, the general mechanism of sulfonate ester formation and reaction can be inferred from studies on analogous compounds like methyl methanesulfonate.[3][4] The formation of sulfonate esters from sulfonic acids and alcohols is understood to proceed via nucleophilic attack of the sulfonate anion on the protonated alcohol.[3]

Synthesis Pathway

The synthesis of propargyl methanesulfonate typically involves the reaction of propargyl alcohol with methanesulfonyl chloride in the presence of a base. A generalized reaction scheme is depicted below.

Caption: Generalized synthesis pathway for propargyl methanesulfonate.

Reactivity and Key Transformations

Propargyl methanesulfonate is a versatile intermediate. The mesylate group serves as an excellent leaving group in SN2 reactions, allowing for the introduction of the propargyl moiety by various nucleophiles. Furthermore, the terminal alkyne can undergo a variety of reactions, including "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), making it a valuable tool in bioconjugation and materials science.

Caption: Key reaction pathways involving propargyl methanesulfonate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of propargyl methanesulfonate and its subsequent use in a representative reaction.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of mesylates from alcohols.[5][6]

Materials:

-

Propargyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl), cold

-

Saturated sodium bicarbonate solution (NaHCO₃), cold

-

Saturated brine solution, cold

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, cold saturated NaHCO₃ solution, and cold saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Example Application: Propargylation of a Nucleophile

This protocol illustrates the use of propargyl methanesulfonate as an alkylating agent.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

-

Standard laboratory glassware for reaction, workup, and purification.

Procedure:

-

In a round-bottom flask, dissolve the nucleophile (1.0 equivalent) and the base (1.2-2.0 equivalents) in the chosen anhydrous solvent.

-

Add this compound (1.0-1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition it between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting propargylated product by flash chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. While direct in-depth theoretical studies on this specific molecule are not widely available, a strong understanding of its properties and reactivity can be constructed from the extensive research on analogous methanesulfonate esters and propargyl-containing compounds. The experimental protocols provided herein offer a practical guide for its synthesis and application. For researchers and professionals in drug development, propargyl methanesulfonate serves as a key building block for the introduction of the propargyl functional group, enabling access to a wide range of complex and potentially bioactive molecules. Further computational studies on propargyl methanesulfonate itself would be beneficial to provide a more detailed understanding of its conformational preferences, electronic structure, and reaction energetics, which could further aid in the rational design of synthetic strategies.

References

Methodological & Application

Propargyl Methanesulfonate Ester: A Versatile Agent for Propargylation in Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Propargyl methanesulfonate ester, also known as propargyl mesylate, is a highly effective propargylating agent utilized in organic synthesis to introduce the propargyl group (HC≡C-CH₂-) into a variety of molecules. This versatile reagent is particularly valuable in the synthesis of complex molecular architectures, including those central to drug discovery and development. Its utility stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions with a wide range of substrates. This document provides detailed application notes and experimental protocols for the use of this compound.

Overview and Advantages

Propargyl methanesulfonate serves as a potent electrophile, reacting with nucleophiles such as amines, alcohols, and carbanions to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. The introduction of the terminal alkyne functionality is of particular significance as it provides a chemical handle for further transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

Key Advantages:

-

High Reactivity: The methanesulfonate group is an excellent leaving group, rendering the reagent highly reactive towards nucleophiles.

-

Versatility: Enables the propargylation of a broad range of nucleophiles.

-

Gateway to Click Chemistry: The installed propargyl group is an ideal partner for azide-alkyne cycloaddition reactions, facilitating the construction of complex molecules, including bioconjugates and drug-linker payloads for antibody-drug conjugates (ADCs).[1]

Synthesis of this compound

Propargyl methanesulfonate is typically prepared from the corresponding propargyl alcohol and methanesulfonyl chloride in the presence of a base.[2]

Experimental Protocol: Synthesis of Propargyl Methanesulfonate

Materials:

-

Propargyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

-

Ice-salt bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to -5 to -10 °C using an ice-salt bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 0 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, cold 10% aqueous hydrochloric acid, cold saturated aqueous sodium bicarbonate, and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude propargyl methanesulfonate.

-

The product can be used in the next step without further purification, as residual solvent typically does not interfere with subsequent reactions.[3]

Safety Note: Methanesulfonyl chloride is corrosive and lachrymatory. Propargyl methanesulfonate is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[2]

Applications and Protocols

Synthesis of Homopropargylic Alcohols

Propargyl methanesulfonate is a key reagent in the synthesis of chiral homopropargylic alcohols, which are important building blocks in natural product synthesis.[2] One notable application is the Palladium-mediated stereoselective Marshall allenylation.[2]

This protocol describes the formation of a chiral allenylzinc reagent from (S)-propargylic mesylate, which then reacts with an aldehyde to yield an anti-homopropargylic alcohol.[2]

Materials:

-

(S)-propargylic mesylate (e.g., (S)-1-methylprop-2-yn-1-yl methanesulfonate)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Diethylzinc (Et₂Zn)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

To a Schlenk flask under an argon atmosphere, add the (S)-propargylic mesylate (1.0 eq) and the aldehyde (1.0 eq) in anhydrous THF.

-

In a separate flask, prepare a solution of Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

-

Add the Pd(PPh₃)₄ solution to the reaction mixture.

-

Cool the mixture to 0 °C and add diethylzinc (2.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched anti-homopropargylic alcohol.[2]

Quantitative Data: The diastereoselectivity and yield of this reaction are generally good to excellent, though they can vary depending on the specific substrates used.

| Aldehyde Substrate | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| Benzaldehyde | >95:5 | 75-85 | [2] |

| Isobutyraldehyde | >95:5 | 70-80 | [2] |

| Cyclohexanecarboxaldehyde | >95:5 | 72-82 | [2] |

Note: The data presented are representative and based on similar reactions. Actual results may vary.

Caption: Role of propargylation in PROTAC synthesis and action.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the propargyl moiety into a wide array of molecules. Its high reactivity and the synthetic utility of the resulting terminal alkyne make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols provided herein offer a foundation for the application of this reagent in various synthetic contexts.

References

Synthesis of Alkynes Using Propargyl Methanesulfonate Ester: An Application Note and Protocol Guide